

"Fluopsin C extraction from *Pseudomonas aeruginosa* culture"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluopsin C*
Cat. No.: B14170345

[Get Quote](#)

Application Notes: Fluopsin C from *Pseudomonas aeruginosa*

Introduction

Fluopsin C is a low-molecular-weight, organometallic secondary metabolite produced by several bacteria, notably *Pseudomonas aeruginosa*.^[1] First identified in 1970 as dark-green prismatic crystals, it consists of a central copper (II) ion chelated by two N-methylthioformohydroxamate ligands.^{[1][2][3]} The biosynthesis of **Fluopsin C** in *P. aeruginosa* is a response to elevated copper concentrations and is orchestrated by the *flc* gene cluster.^{[1][2][4]} This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as antifungal and potential antitumor properties, making it a compound of significant interest for drug development.^{[1][2][5][6]}

Key Applications

- Antimicrobial Research: Investigating novel mechanisms of action against pathogenic bacteria and fungi.^{[1][7][8]}
- Drug Development: Serving as a lead compound for the development of new antibiotics to combat antimicrobial resistance.^{[1][5]}

- Bacterial Physiology: Studying copper homeostasis and stress response mechanisms in bacteria.[2][4]

Experimental Protocols

This section provides detailed protocols for the production, extraction, and purification of **Fluopsin C** from *Pseudomonas aeruginosa* cultures.

Protocol 1: Culture of *P. aeruginosa* for Fluopsin C Production

This protocol outlines the steps for growing *P. aeruginosa* under conditions that induce the production of **Fluopsin C**.

- Strain Selection: *Pseudomonas aeruginosa* PAO1 or the high-producing LV strain are recommended.[1][2]
- Media Preparation: Prepare M9 minimal medium or Luria-Bertani (LB) broth. While M9 medium has been used for biosynthetic studies, LB is suitable for general production.[2][5]
- Inoculation: Prepare an overnight starter culture of *P. aeruginosa* in 5 mL of the chosen medium at 37°C with agitation.
- Production Culture: Dilute the overnight starter culture into a larger volume of fresh medium to an optical density at 600 nm (OD600) of 0.01.[5]
- Induction: To induce **Fluopsin C** production, supplement the culture medium with a non-toxic, elevated concentration of copper sulfate (CuSO₄).[1][2] The optimal concentration should be determined empirically for the specific strain and media conditions.
- Incubation: Incubate the production culture at 37°C for 24-48 hours with vigorous agitation (e.g., 200-250 rpm) to ensure adequate aeration.

Protocol 2: Extraction of Fluopsin C from Culture Supernatant

This protocol describes an efficient method for extracting **Fluopsin C** from the liquid culture medium. The majority of **Fluopsin C** is found in the supernatant.[\[5\]](#)

- Cell Separation: Following incubation, transfer the culture to centrifuge tubes and pellet the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes).
- Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted **Fluopsin C**.
- Solvent Extraction:
 - Transfer the supernatant to a separatory funnel.
 - Add an equal volume of Dichloromethane (DCM).
 - Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
 - Allow the layers to separate. The organic (DCM) layer, which is denser, will be at the bottom and should be dark green.
- Collection of Organic Phase: Drain the lower DCM layer containing **Fluopsin C** into a clean flask. A single extraction with DCM is highly efficient.[\[5\]](#)
- Crude Product Isolation: Remove the DCM from the collected organic phase using a rotary evaporator to yield the crude, dark-green **Fluopsin C** extract.

Protocol 3: Purification by Flash Chromatography

This protocol details the purification of the crude extract to obtain high-purity **Fluopsin C** crystals.

- Sample Preparation: Dissolve the crude extract from Protocol 2 in a minimal amount of the initial mobile phase solvent (e.g., DCM).
- Chromatography Setup:
 - Pack a flash chromatography column with silica gel.

- Equilibrate the column with a non-polar solvent (e.g., hexane or DCM).
- Elution:
 - Load the dissolved sample onto the column.
 - Elute the column with a gradient of solvents. A common system involves increasing the polarity, for example, by gradually increasing the percentage of ethyl acetate or methanol in a DCM or hexane mobile phase.
 - The green band corresponding to **Fluopsin C** should be monitored visually.
- Fraction Collection: Collect the eluted fractions.
- Purity Analysis: Analyze the purity of the fractions containing the green compound using High-Performance Liquid Chromatography (HPLC) as described in Protocol 4.
- Final Isolation: Combine the pure fractions and remove the solvent by rotary evaporation. This may be followed by recrystallization to obtain thin, prismatic, dark-green crystals of **Fluopsin C**.^[3] Two sequential flash chromatography steps may be required to achieve high purity.^[3]

Protocol 4: HPLC Analysis and Quantification

This protocol is for the analytical verification and quantification of purified **Fluopsin C**.

- System: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., 5 µm, 4.6 mm x 250 mm) is required.^[3]
- Mobile Phase: A gradient system is effective.
 - Solvent A: Ultrapure water with 1% (v/v) acetic acid.
 - Solvent B: Acetonitrile.
- Elution Program: Run a linear gradient from Solvent A to Solvent B over a suitable time frame (e.g., 20-30 minutes).

- Detection: Monitor the elution at a wavelength of 262 nm.[3]
- Identification: Pure **Fluopsin C** has a characteristic retention time under these conditions (e.g., 14.3 minutes has been reported).[3] For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight. [1]

Quantitative Data

The following tables summarize key quantitative data related to **Fluopsin C** extraction and activity.

Table 1: Extraction Efficiency

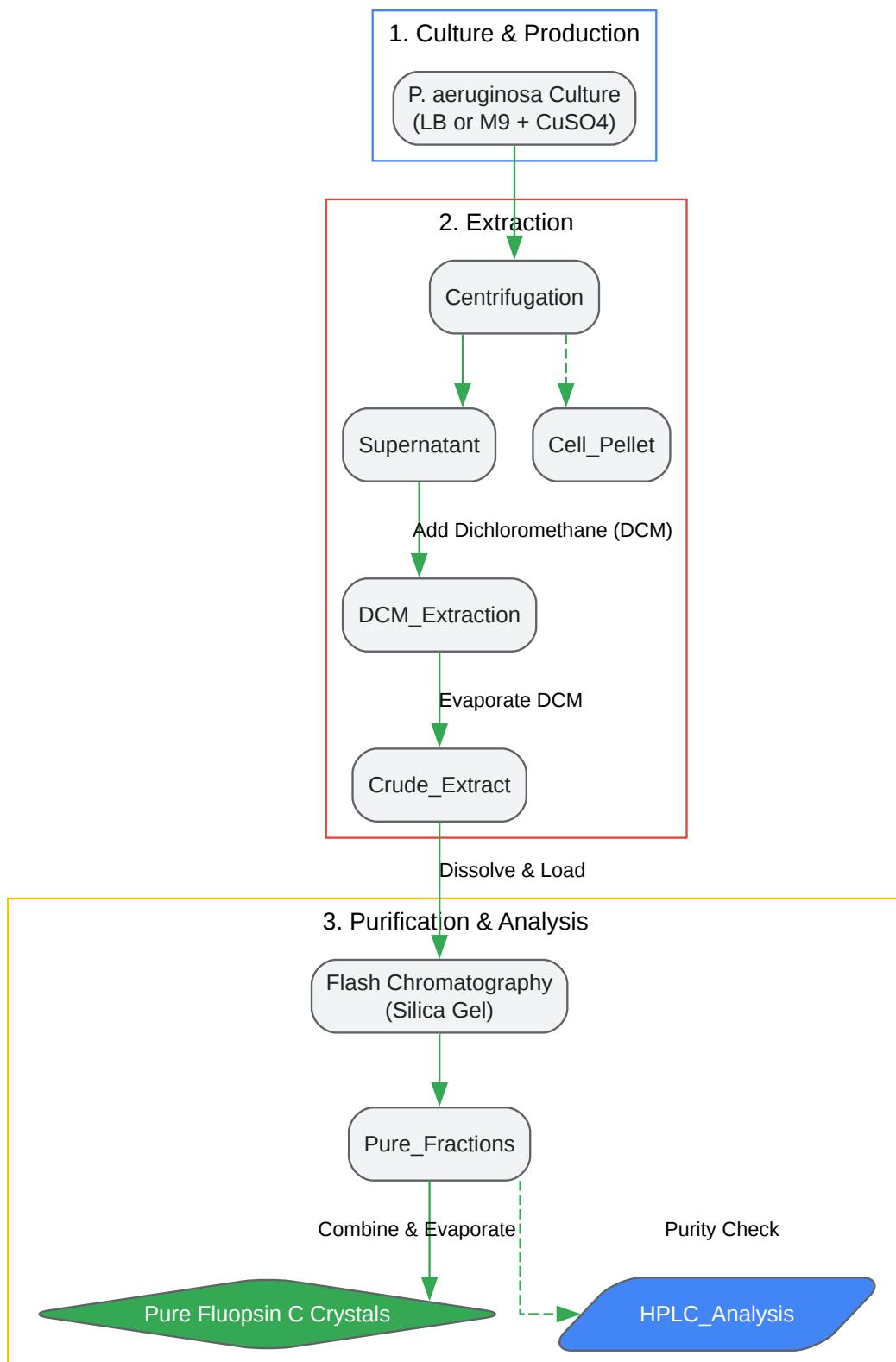
Parameter	Value	Source
Extraction Solvent	Dichloromethane (DCM)	[5]
Extraction Source	Culture Supernatant	[5]

| Efficiency | >98% (single extraction) |[5] |

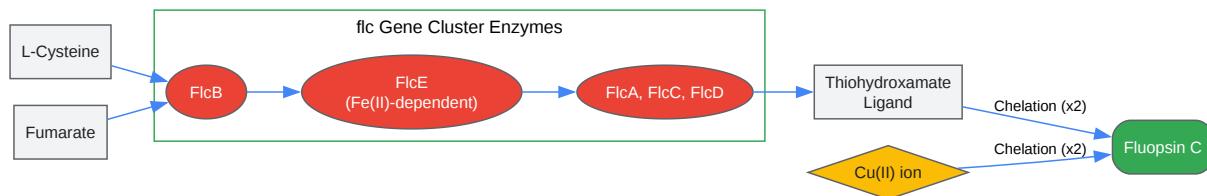
Table 2: Purity and Analytical Parameters

Parameter	Value	Source
Achieved Purity	90.45%	[3]
Analytical Method	HPLC	[3]
Column	C18 (5 µm, 4.6 mm x 250 mm)	[3]
Detection Wavelength	262 nm	[3]

| Retention Time | ~14.3 minutes |[3] |

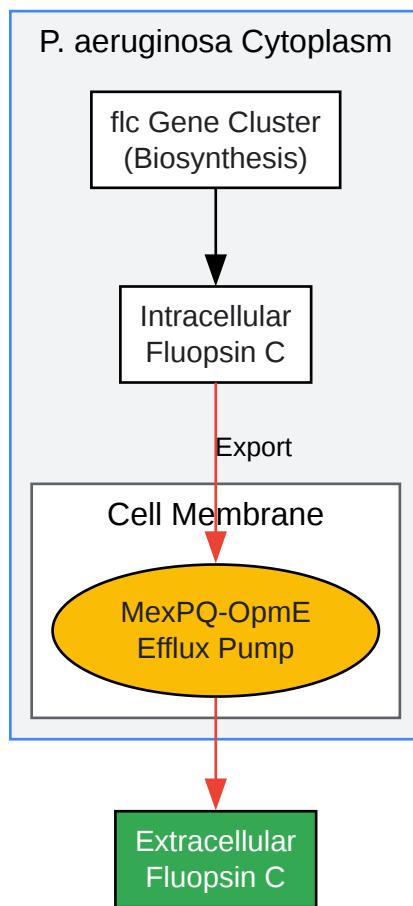

Table 3: Minimum Inhibitory Concentrations (MICs) of **Fluopsin C**

Organism	Strain	MIC	Source
Pseudomonas aeruginosa (Producer)	PAO1	Significantly higher than non-producers	[5]
Escherichia coli (Gram-negative)	BW25113	Lower than P. aeruginosa	[5]


| Bacillus subtilis (Gram-positive) | 168 | Lower than P. aeruginosa | [5] |

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in **Fluopsin C** biosynthesis, extraction, and cellular resistance.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Fluopsin C** production, extraction, and purification.

[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of **Fluopsin C** from L-cysteine.

[Click to download full resolution via product page](#)

Caption: Proposed self-resistance mechanism via the MexPQ-OpmE efflux pump.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Biosynthesis of fluopsin C, a copper-containing antibiotic from *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of fluopsin C, a copper-containing antibiotic from *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Undergraduate Honors Thesis | Resistance Mechanisms to the Antibiotic Fluopsin C in *Pseudomonas aeruginosa* and *Escherichia coli* | ID: jh344325m | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. Determining the Targets of Fluopsin C Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Fluopsin C extraction from *Pseudomonas aeruginosa* culture"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14170345#fluopsin-c-extraction-from-pseudomonas-aeruginosa-culture>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com